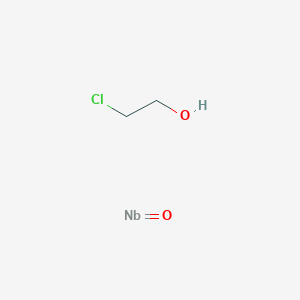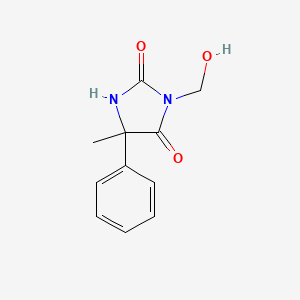
3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This specific compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a phenyl group attached to the hydantoin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with formaldehyde under basic conditions. The hydroxymethylation reaction introduces the hydroxymethyl group at the 3-position of the hydantoin ring. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex hydantoin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylhydantoin: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical and biological properties.
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents, leading to distinct pharmacological effects.
Nitrofurantoin: An antibiotic with a hydantoin core, but with nitro and furan groups that confer antimicrobial activity.
Uniqueness: 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. The phenyl group also contributes to its ability to interact with aromatic systems in biological molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
101564-71-0 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-11(8-5-3-2-4-6-8)9(15)13(7-14)10(16)12-11/h2-6,14H,7H2,1H3,(H,12,16) |
InChI-Schlüssel |
WMMIQPWVLJGELK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




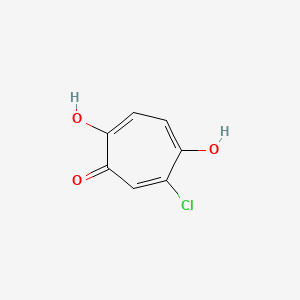


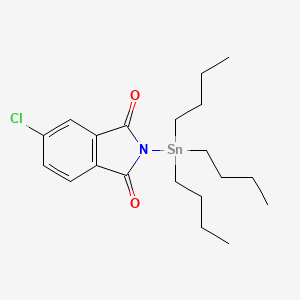

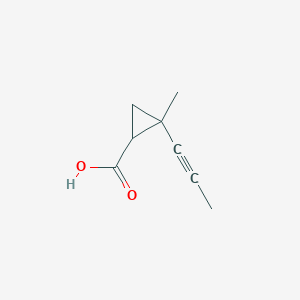
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
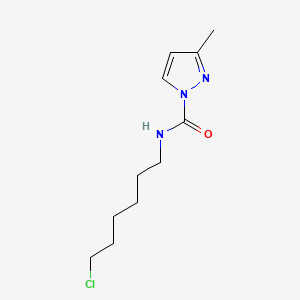
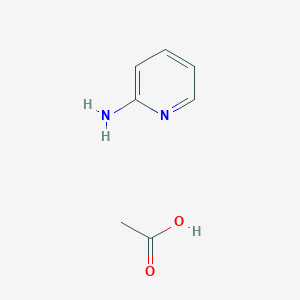
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
phosphanium](/img/structure/B14343243.png)
